molecular formula C22H23N3O5S B11614817 (7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11614817
M. Wt: 441.5 g/mol
InChI Key: CGYLNIPQQOFNPQ-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolotriazines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazine ring, with methoxyphenyl groups attached. The compound’s unique structure and properties make it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with 3,4,5-trimethoxyphenylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to form the thiazolotriazine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE stands out due to its unique thiazolotriazine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

(7Z)-7-[(3-methoxyphenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H23N3O5S/c1-27-16-7-5-6-14(8-16)9-19-21(26)25-13-24(12-23-22(25)31-19)15-10-17(28-2)20(30-4)18(11-15)29-3/h5-11H,12-13H2,1-4H3/b19-9-

InChI Key

CGYLNIPQQOFNPQ-OCKHKDLRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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